molecular formula C19H18N4O5S B11168901 2,4-dimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide

2,4-dimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide

Cat. No.: B11168901
M. Wt: 414.4 g/mol
InChI Key: GIDLHYGTNQQTSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-DIMETHOXY-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with methoxy groups and a pyrimidinylsulfonyl moiety. Its chemical properties make it a valuable candidate for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIMETHOXY-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 2,4-dimethoxybenzoic acid with pyrimidin-2-ylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then treated with a sulfonyl chloride derivative to introduce the sulfonamide group, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-throughput screening and optimization of reaction conditions is crucial to ensure the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2,4-DIMETHOXY-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2,4-DIMETHOXY-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-DIMETHOXY-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets. In the context of its antimicrobial activity, it acts as a quorum sensing inhibitor by binding to key proteins involved in bacterial communication pathways. This binding disrupts the signaling process, thereby inhibiting biofilm formation and reducing bacterial resistance .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
  • 4,6-dimethoxy-2-(phenoxycarbonyl)aminopyrimidine
  • N-(4-{[(2,5-dimethoxy-benzylidene)-amino]-phenyl)acetamide

Uniqueness

2,4-DIMETHOXY-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE stands out due to its dual functionality, combining the properties of a benzamide and a pyrimidinylsulfonyl group. This unique structure enhances its potential as a versatile compound in various applications, particularly in disrupting bacterial quorum sensing .

Properties

Molecular Formula

C19H18N4O5S

Molecular Weight

414.4 g/mol

IUPAC Name

2,4-dimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C19H18N4O5S/c1-27-14-6-9-16(17(12-14)28-2)18(24)22-13-4-7-15(8-5-13)29(25,26)23-19-20-10-3-11-21-19/h3-12H,1-2H3,(H,22,24)(H,20,21,23)

InChI Key

GIDLHYGTNQQTSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)OC

Origin of Product

United States

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